molecular formula C20H22N6O3 B12173934 Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B12173934
M. Wt: 394.4 g/mol
InChI Key: BXMHJICPOBVAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the triazolopyridazine core with piperidine derivatives, often using coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl benzoate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways. The piperidine moiety enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of specific biological targets. The compound’s effects on cellular pathways are mediated through its interaction with key signaling molecules, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar pharmacological activities. the presence of different substituents can significantly alter their biological properties.

    Piperidine Derivatives: Compounds with piperidine moieties are known for their diverse biological activities. The combination of piperidine with triazolopyridazine in the target compound enhances its potency and selectivity.

    Benzoate Esters: These compounds are commonly used in medicinal chemistry for their ability to modulate the pharmacokinetic properties of drugs. .

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H22N6O3/c1-2-29-20(28)14-5-7-16(8-6-14)22-19(27)15-4-3-11-25(12-15)18-10-9-17-23-21-13-26(17)24-18/h5-10,13,15H,2-4,11-12H2,1H3,(H,22,27)

InChI Key

BXMHJICPOBVAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.